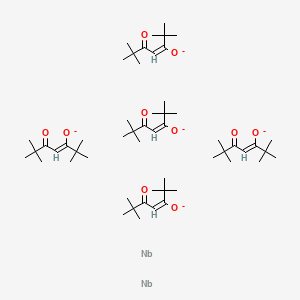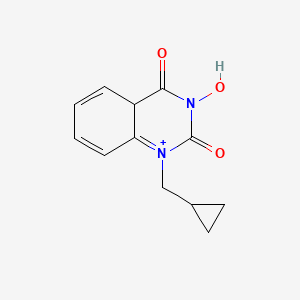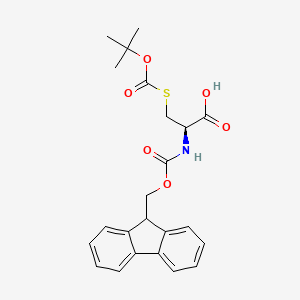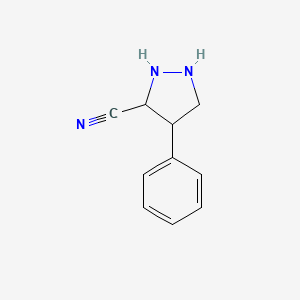
3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide is a type of ionic liquid, which is a salt in the liquid state. This compound is characterized by its imidazolium cation and bromide anion. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide typically involves the alkylation of 1-methylimidazole with a decyl halide, followed by the addition of a bromide source. The reaction is usually carried out under reflux conditions in an organic solvent such as acetonitrile or toluene . The general reaction scheme is as follows:
Alkylation: 1-methylimidazole reacts with decyl bromide in the presence of a base (e.g., potassium carbonate) to form the desired imidazolium salt.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other anions through metathesis reactions.
Oxidation and Reduction: The imidazolium cation can participate in redox reactions, although these are less common.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of silver salts (e.g., silver nitrate) to replace the bromide ion with other anions.
Oxidation and Reduction: These reactions may require strong oxidizing or reducing agents, such as potassium permanganate or sodium borohydride.
Complexation: Metal salts (e.g., palladium chloride) are used to form complexes with the imidazolium cation.
Major Products
Substitution Reactions: Yield various imidazolium salts with different anions.
Oxidation and Reduction: Produce oxidized or reduced forms of the imidazolium cation.
Complexation: Result in metal-imidazolium complexes.
Wissenschaftliche Forschungsanwendungen
3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemistry.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the development of advanced materials, such as ionic liquid-based lubricants and electrolytes for batteries
Wirkmechanismus
The mechanism by which 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, such as enzymes and cell membranes, altering their function. The bromide anion can also participate in ionic interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-dodecyl-3-methylimidazolium bromide
- 1-hexadecyl-3-methylimidazolium bromide
- 1-benzyl-3-methylimidazolium bromide
Uniqueness
3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. Compared to shorter or longer alkyl chain imidazolium salts, it offers a balance between hydrophobicity and solubility, making it versatile for various applications .
Eigenschaften
Molekularformel |
C14H29BrN2 |
|---|---|
Molekulargewicht |
305.30 g/mol |
IUPAC-Name |
3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C14H28N2.BrH/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;/h12-13H,3-11,14H2,1-2H3;1H |
InChI-Schlüssel |
MRBKRIWWRHEXIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN1C[NH+](C=C1)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)
![Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B15133560.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)








